molecular formula C19H26O3 B563510 4-Methoxy-d3 17beta-estradiol CAS No. 1334143-12-2

4-Methoxy-d3 17beta-estradiol

Cat. No.: B563510
CAS No.: 1334143-12-2
M. Wt: 305.432
InChI Key: BCWZIZLVBYHFES-DXWICUSKSA-N
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Description

Historical Context and Development

The development of deuterium-labeled estrogen compounds emerged from the growing need for precise analytical standards in hormone research during the late 20th and early 21st centuries. The parent compound, 4-methoxyestradiol, was first identified as an endogenous metabolite formed during the O-methylation of the highly carcinogenic catechol estrogen 4-hydroxyestradiol by catechol-O-methyltransferase. Research into estrogen metabolism patterns revealed that accurate, reproducible, and sensitive measurements of endogenous estrogen exposure and individual patterns of estrogen metabolism were essential for etiologic studies of breast cancer and other hormone-related conditions.

The synthesis of deuterated estrogen derivatives gained momentum as researchers recognized the limitations of traditional analytical methods. A new deuterium-labeling method using trifluoroacetic acid-d1 was developed for estrone and other oxoestrogen metabolites, with corresponding deuterated estradiols synthesized using lithium aluminum deuteride reduction methods. Deuteration under microwave irradiation was investigated and found to reduce reaction times significantly compared with traditional heating methods.

The specific compound 4-Methoxy 17beta-Estradiol-16,16,17-d3 represents an advancement in isotopically labeled internal standards, designed to address the challenge of measuring estrogen metabolites with high precision in biological samples. The strategic placement of deuterium atoms at positions 16 and 17 ensures minimal back-exchange while maintaining the compound's biological relevance.

Chemical Classification and Nomenclature

4-Methoxy 17beta-Estradiol-16,16,17-d3 belongs to the class of organic compounds known as estrogens and derivatives, specifically categorized as steroids with a structure containing a 3-hydroxylated estrane. The compound is classified as a steroid hormone derivative and deuterated compound within the broader category of estrane steroids.

Chemical Classification Data Table

Classification Level Category
Kingdom Organic compounds
Super Class Lipids and lipid-like molecules
Class Steroids and steroid derivatives
Sub Class Estrane steroids
Direct Parent Estrogens and derivatives
Molecular Framework Aromatic homopolycyclic compounds

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound formally named (13S,17S)-16,16,17-trideuterio-4-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol. Alternative nomenclature includes (17β)-4-Methoxy-estra-1,3,5(10)-triene-3,17-diol-16,16,17-d3 and 4-Methoxy-estra-1,3,5(10)-triene-3,17β-diol-16,16,17-d3.

The compound's systematic identifiers demonstrate its precise chemical structure, with the Chemical Abstracts Service registry number assigned for the non-deuterated parent compound being 26788-23-8. The deuterated variant represents a modification of this base structure with specific isotopic substitutions.

Structural Features and Molecular Characteristics

The molecular structure of 4-Methoxy 17beta-Estradiol-16,16,17-d3 consists of a steroid backbone with four fused rings characteristic of estrogens, modified with specific functional groups and isotopic labels that confer unique analytical properties.

Molecular Characteristics Data Table

Property Value
Molecular Formula C19H23D3O3
Molecular Weight 305.43 g/mol
Accurate Mass 305.207
InChI Identifier InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12?,13?,15?,17-,19-/m0/s1/i8D2,17D
SMILES Notation [2H]C1([2H])CC2C3CCc4c(OC)c(O)ccc4C3CC[C@]2(C)[C@@]1([2H])O

The distinctive structural features include a methoxy group (-OCH3) at the 4-position of the A-ring, three deuterium atoms replacing hydrogen at positions 16 (two atoms) and 17 (one atom), a hydroxyl group at position 3 of the A-ring, and a β-oriented hydroxyl group at position 17. The molecular structure maintains the essential steroid architecture while incorporating isotopic labels that enable precise analytical detection and quantification.

The compound exhibits good stability under proper storage conditions, maintaining its isotopic integrity and chemical purity for extended periods when kept at recommended low temperatures. The deuterium labeling provides analytical advantages through distinct mass spectral signatures that facilitate accurate identification and quantification in complex biological matrices.

The three-dimensional conformation follows typical steroid geometry, with the A-ring adopting an aromatic planar configuration and the remaining rings maintaining their characteristic chair and envelope conformations. The methoxy substitution at the 4-position influences the electronic properties of the aromatic ring system, while the deuterium substitutions at positions 16 and 17 provide isotopic markers without significantly altering the overall molecular geometry.

Significance in Analytical and Metabolic Research

4-Methoxy 17beta-Estradiol-16,16,17-d3 serves as a critical analytical tool in estrogen metabolism research, particularly as an internal standard in isotope dilution mass spectrometry methods. The compound's significance stems from its ability to provide accurate quantification of endogenous estrogen metabolites in biological samples, addressing the analytical challenges posed by the complexity of estrogen metabolism pathways.

Research Applications Data Table

Application Area Research Focus Analytical Advantage
Pharmacokinetic Studies Estrogen metabolism tracking Precise isotopic labeling
Metabolic Research Estrogen pathway analysis High analytical specificity
Cancer Research Hormone-dependent tumor studies Accurate quantification
Therapeutic Drug Monitoring Estrogen therapy assessment Reliable internal standard

The development of liquid chromatography-tandem mass spectrometry methods for measuring urinary estrogens and estrogen metabolites has demonstrated the critical need for deuterated internal standards. These methods enable simultaneous quantitation of 15 urinary estrogens and estrogen metabolites, including estrone, estradiol, three catechol estrogens, five estrogens in the 16α pathway including estriol, and five methoxy estrogens. The reproducibility study of such methods showed overall coefficients of variation of ≤10% for each estrogen metabolite, with intraclass correlation coefficients for each menstrual/sex group generally ≥98%.

The compound's role in understanding estrogen metabolism patterns is particularly significant given that increased exposure to estrogens is associated with increased risk of breast cancer. Clinical researchers have postulated that certain estrogen metabolites are genotoxic, while other estrogen metabolites are anti-proliferative. The ability to accurately measure these metabolites using deuterated internal standards like 4-Methoxy 17beta-Estradiol-16,16,17-d3 enables researchers to investigate the complex relationships between estrogen metabolism and disease risk.

In mass spectrometry applications, the compound provides essential analytical advantages through its stable isotope labeling. The deuterium atoms create a distinct mass shift that allows for precise differentiation from the endogenous compound while maintaining nearly identical chemical and physical properties. This characteristic is crucial for accurate quantification in biological matrices where matrix effects and ion suppression can significantly impact analytical results.

The compound's utility extends to studies investigating the metabolism of 4-methoxyestradiol, which is formed from estradiol through a methylation process facilitated by the enzyme catechol-O-methyltransferase. Unlike its parent compound estradiol, 4-methoxyestradiol has minimal binding affinity for estrogen receptors and does not significantly impact steroid hormone binding globulin, making it an important metabolite for understanding alternative estrogen signaling pathways. The deuterated analog enables researchers to trace the formation, distribution, and elimination of this metabolite with unprecedented precision.

Properties

IUPAC Name

(8R,9R,13S,14R,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13+,15+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZIZLVBYHFES-KUPRSHKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-d3 17beta-estradiol typically involves the introduction of a methoxy group at the 4-position of the 17beta-estradiol molecule. This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The deuterium labeling is introduced by using deuterated reagents or solvents during the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is carefully monitored to maintain the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-d3 17beta-estradiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the parent alcohol .

Scientific Research Applications

Pharmacological Applications

4-Methoxy-d3 17beta-estradiol is primarily studied for its estrogenic activity. Its pharmacological applications include:

  • Hormone Replacement Therapy (HRT) : Like other estrogens, it is investigated for use in HRT to alleviate menopausal symptoms and prevent osteoporosis. Studies show that estradiol derivatives can improve bone density and reduce the risk of fractures in postmenopausal women .
  • Cancer Treatment : Research indicates that certain estrogen derivatives, including methoxylated forms like this compound, may play a role in cancer therapies. They have been shown to inhibit the growth of estrogen-dependent tumors, such as breast cancer, by modulating estrogen receptor activity .

Biochemical Studies

In biochemical research, this compound serves as a valuable tool for understanding estrogen metabolism and signaling pathways:

  • Metabolism Studies : It is utilized in studies examining the metabolic pathways of estrogens. For instance, research has demonstrated that methoxylated estrogens can influence the formation of catechol estrogens and their subsequent biological effects .
  • Estrogen Receptor Modulation : This compound is studied for its ability to selectively bind to estrogen receptors (ERs), which can help elucidate the mechanisms of action of different estrogenic compounds. Understanding these interactions is crucial for developing selective estrogen receptor modulators (SERMs) that can target specific tissues while minimizing side effects .

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of this compound:

  • Cognitive Function : Research suggests that this compound may have beneficial effects on cognitive function, particularly in aging populations. It has been shown to enhance neuroprotection against oxidative stress and promote neuronal survival .
  • Retinal Protection : Investigations into retinal applications indicate that this compound could be used for targeted delivery in ocular therapies, potentially protecting against neurodegenerative diseases affecting vision .

Case Studies and Research Findings

The following table summarizes key findings from various studies involving this compound:

Study ReferenceFocus AreaKey Findings
Topical ApplicationIncreased collagen synthesis in aged skin; potential for skin rejuvenation therapies.
Cancer TreatmentInhibition of estrogen-dependent tumor growth; modulation of estrogen receptor activity.
NeuroprotectionEnhanced neuronal survival; potential applications in treating age-related cognitive decline.
MetabolismInsights into estrogen metabolism pathways; implications for developing SERMs.

Mechanism of Action

The mechanism of action of 4-Methoxy-d3 17beta-estradiol involves its interaction with estrogen receptors. It binds to these receptors, activating them and initiating a cascade of cellular events. This includes the regulation of gene expression and modulation of various physiological processes. The compound also inhibits key enzymes involved in estrogen metabolism, such as aromatase and 17beta-hydroxysteroid dehydrogenase .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₉H₂₃D₃O₃ (deuterated form); C₁₉H₂₆O₃ (non-deuterated) .
  • Molecular Weight: 305.43 g/mol (deuterated); 302.41 g/mol (non-deuterated) .
  • Solubility : Low water solubility due to hydrophobic steroid backbone; typically dissolved in organic solvents like DMSO .

Comparison with Structural and Functional Analogs

17beta-Estradiol (E2)

Structural Differences :

  • Lacks the 4-methoxy group; hydroxyl groups at positions 3 and 17β .
    Functional Differences :
  • Receptor Binding : Binds both ERα and ERβ with high affinity (Kd ~0.1–0.4 nM) . In contrast, 4-methoxy substitution may reduce ER affinity due to steric hindrance.
  • Metabolic Stability : Degrades slowly (5 days for complete degradation at 5 mg/L) compared to testosterone . The 4-methoxy group in its derivative likely slows oxidation, enhancing persistence.
  • Pharmacological Effects : Critical in glucose metabolism and cardiovascular health ; 4-Methoxy-d3 lacks direct evidence in these pathways.

2-Methoxyestradiol

Structural Differences :

  • Methoxy group at position 2 instead of 4 .
    Functional Differences :
  • Antiproliferative Activity : Both 2- and 4-methoxy derivatives inhibit tumor growth, but 2-Methoxyestradiol is better studied for antiangiogenic effects .
  • Metabolism : Glucuronidated by UGT enzymes, but positional differences (2- vs. 4-methoxy) may alter enzyme specificity .

17beta-Estradiol 3-Benzoate

Structural Differences :

  • Esterified benzoate group at position 3, increasing lipophilicity .
    Functional Differences :
  • Bioavailability : Enhanced membrane permeability compared to hydroxylated estradiols .
  • Therapeutic Use : Used in hormone replacement therapy (HRT) for sustained release; 4-Methoxy-d3 is primarily a research tool .

Structural Differences :

  • Fluorinated alkoxy chains at position 2 or 3, synthesized for improved pharmacokinetics .
    Functional Differences :
  • Targeted Activity : Fluorine substitution enhances receptor selectivity or metabolic resistance ; deuterium in 4-Methoxy-d3 similarly stabilizes the compound but without altering receptor interactions.

Data Table: Comparative Analysis of Key Compounds

Compound CAS Number Molecular Formula Molecular Weight Key Substituents Receptor Affinity (ERα/ERβ) Key Applications
4-Methoxy-d3 17beta-Estradiol 1334143-12-2 C₁₉H₂₃D₃O₃ 305.43 4-OCH₃, 3-OH, 17β-OH Not reported Stable isotope standard
17beta-Estradiol 50-28-2 C₁₈H₂₄O₂ 272.38 3-OH, 17β-OH Kd = 0.1–0.4 nM HRT, metabolic research
2-Methoxyestradiol 362-07-2 C₁₉H₂₆O₃ 302.41 2-OCH₃, 3-OH, 17β-OH Reduced ER binding Anticancer research
17beta-Estradiol 3-Benzoate 50-50-0 C₂₅H₂₈O₃ 376.50 3-Benzoate, 17β-OH Not reported Sustained-release HRT

Key Research Findings

  • Metabolic Stability : Deuterium in 4-Methoxy-d3 reduces metabolic degradation via the kinetic isotope effect, making it ideal for tracer studies .
  • Receptor Selectivity : Methoxy position (C4 vs. C2) influences ER interactions. ERβ shows higher sensitivity to structural modifications, as seen with tamoxifen’s AP1-site activation .
  • Environmental Impact : 17beta-Estradiol is a major freshwater ecotoxicant ; methoxy derivatives may exhibit lower bioavailability but require further study.

Biological Activity

4-Methoxy-d3 17beta-estradiol (4-ME2) is a methoxylated derivative of estradiol, an important endogenous estrogen with significant biological activity. This compound is notable for its potential therapeutic applications and its role in various physiological processes.

Chemical Structure and Synthesis

This compound is synthesized from estradiol through the action of catechol O-methyltransferase, which converts 4-hydroxyestradiol into 4-ME2. The chemical structure includes a methoxy group at the 4-position of the A-ring of the estradiol molecule, contributing to its unique biological properties.

Biological Activity

The biological activity of 4-ME2 can be categorized into several key areas:

  • Estrogenic Activity : 4-ME2 exhibits estrogenic properties similar to those of estradiol, influencing various tissues through estrogen receptors (ERs). It demonstrates uterotrophic effects, promoting uterine weight gain in animal models, which indicates its potential role in reproductive health .
  • Metabolic Regulation : Research indicates that 4-ME2 may play a role in metabolic processes. It has been shown to influence glucose metabolism and lipid profiles, suggesting potential implications for conditions such as obesity and diabetes .
  • Neuroprotective Effects : Similar to estradiol, 4-ME2 may exert neuroprotective effects through its action on brain estrogen receptors. Studies have demonstrated that it can enhance cognitive function and protect against neurodegenerative processes .

Table: Comparative Biological Activity of Estrogens

Estrogen TypeEstrogenic Activity (%)Uterine Weight Gain (%)Uterotrophic EffectSHBG RBA (%)
Estradiol (E2)100506 ± 20+++100
Estrone (E1)11 ± 8490 ± 22+++20
Estriol (E3)10 ± 4468 ± 30+++3
4-Methoxy-d3 E2 1.3 ± 0.2 260 ++ 9

This table summarizes the comparative activity of various estrogens, highlighting the significant uterotrophic effects of 4-ME2 relative to other estrogens.

Case Study: Neuroendocrine Aging and Estrogen Receptor Density

A recent study investigated the effects of neuroendocrine aging on estrogen receptor density in the brain, revealing that higher estrogen receptor density is associated with cognitive performance in postmenopausal women. The study utilized positron emission tomography (PET) to measure brain uptake of a radiotracer linked to estrogen receptors, showing that compounds like estradiol and its derivatives could influence cognitive health during aging .

The mechanisms by which 4-ME2 exerts its biological effects include:

  • Interaction with Estrogen Receptors : Binding to ERs leads to activation of gene transcription involved in reproductive and metabolic functions.
  • Regulation of Neurotransmitter Systems : It may modulate neurotransmitter levels, impacting mood and cognitive function.
  • Influence on Cell Proliferation : Through ER-mediated pathways, it can affect cell growth and differentiation in various tissues.

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